molecular formula C24H19BrFNO4 B2978384 2-(5-Bromo-2-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid CAS No. 1699103-23-5

2-(5-Bromo-2-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Cat. No. B2978384
CAS RN: 1699103-23-5
M. Wt: 484.321
InChI Key: ACHLOVZEXMQSIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Bromo-2-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, also known as BFFM, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. BFFM is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to possess anti-inflammatory and analgesic properties.

Scientific Research Applications

Fluorescent Amino Acid Incorporation in Proteins

The compound 2-(5-Bromo-2-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is part of a broader class of chemicals used in the development of fluorescent amino acids. These specialized amino acids, such as dansylalanine, are genetically encoded into proteins, allowing researchers to study protein structure, dynamics, and interactions in complex biological systems. For instance, dansylalanine has been introduced into human superoxide dismutase to monitor protein unfolding, showcasing the potential of such compounds in biochemical and cellular studies (Summerer et al., 2006).

Solid Phase Synthesis of Peptide Amides

In the field of peptide synthesis, compounds like this compound serve as crucial intermediates. A modified benzhydrylamine, related to the fluorenylmethoxycarbonyl (Fmoc) group, has been identified as a valuable handle reagent for the solid-phase synthesis of peptide amides. This approach offers a straightforward method to introduce C-terminal amides into peptides, enhancing their stability and functionality (Funakoshi et al., 1988).

Hydroxy-Group Protection in Organic Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, closely related to the compound , is extensively used to protect hydroxy groups during organic synthesis. This protective group is compatible with various acid- and base-labile groups, and its removal is efficiently achieved with triethylamine, allowing for the synthesis of complex organic molecules with preserved functionality (Gioeli & Chattopadhyaya, 1982).

Synthesis of Functionalized Ligands for Quantum Dots

Functionalized polyfluorenes, derived from compounds similar to this compound, have been synthesized and used as ligands for cadmium selenide quantum dots. These hybrid particles exhibit exceptional photoluminescence properties and hold potential for advanced optoelectronic applications (de Roo et al., 2014).

properties

IUPAC Name

2-(5-bromo-2-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19BrFNO4/c1-24(22(28)29,20-12-14(25)10-11-21(20)26)27-23(30)31-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-12,19H,13H2,1H3,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHLOVZEXMQSIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)Br)F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19BrFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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